molecular formula C14H22BrNO B14590413 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide CAS No. 61321-54-8

4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide

Cat. No.: B14590413
CAS No.: 61321-54-8
M. Wt: 300.23 g/mol
InChI Key: BXOJYQDTHJIDKK-UHFFFAOYSA-N
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Description

4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide is a complex organic compound with a unique structure that includes a cyclopentyl ring, a phenol group, and a methylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the phenol group. The methylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amination. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, automated control systems, and rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the cyclopentyl ring or the phenol group.

    Substitution: The methylaminoethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group may yield quinones, while substitution reactions may introduce new functional groups to the methylaminoethyl side chain.

Scientific Research Applications

4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide include other cyclopentyl phenol derivatives and methylaminoethyl-substituted compounds. Examples include:

  • 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol
  • 4-[1-[2-(Ethylamino)ethyl]cyclopentyl]phenol

Uniqueness

What sets this compound apart is its specific combination of functional groups and the presence of the hydrobromide salt, which enhances its stability and solubility

Properties

CAS No.

61321-54-8

Molecular Formula

C14H22BrNO

Molecular Weight

300.23 g/mol

IUPAC Name

4-[1-[2-(methylamino)ethyl]cyclopentyl]phenol;hydrobromide

InChI

InChI=1S/C14H21NO.BrH/c1-15-11-10-14(8-2-3-9-14)12-4-6-13(16)7-5-12;/h4-7,15-16H,2-3,8-11H2,1H3;1H

InChI Key

BXOJYQDTHJIDKK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1(CCCC1)C2=CC=C(C=C2)O.Br

Origin of Product

United States

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